molecular formula C12H10N6O2 B2960901 N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine CAS No. 889999-45-5

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine

Numéro de catalogue: B2960901
Numéro CAS: 889999-45-5
Poids moléculaire: 270.252
Clé InChI: PCKXZCBMJYIDAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine (Compound ID: Y700-0761) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a glycine moiety at position 4. Key characteristics include:

  • Molecular Formula: C₁₂H₁₀N₆O₂
  • Molecular Weight: 270.25 g/mol
  • logP: -1.28 (indicating high hydrophilicity)
  • Hydrogen Bond Donors/Acceptors: 2/6, contributing to a polar surface area of 72.78 Ų . The glycine substituent enhances solubility in aqueous environments, making it distinct from other triazolopyridazine derivatives, which often prioritize lipophilicity for membrane permeability.

Propriétés

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKXZCBMJYIDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

The broad substrate scope and functional group tolerance further enhance its synthetic utility .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mécanisme D'action

The mechanism of action of N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for various enzymes, including JAK1, JAK2, and PHD-1 . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and influencing related biological processes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Differences

The table below highlights critical distinctions between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight logP Key Features Biological Activity
N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine Pyridin-3-yl, glycine C₁₂H₁₀N₆O₂ 270.25 -1.28 High polarity, glycine moiety Not explicitly reported in evidence
Lin28-1632 (N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl, phenylacetamide C₁₆H₁₆N₆O 308.34 ~1.5* Lipophilic, methyl groups Lin28 inhibitor; induces differentiation in cancer cells
Substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines (e.g., compounds 8–10) Alkoxyethoxy, methoxyphenyl Varies ~350–400 ~2.0* Sulphonamide/alkoxy groups PEF(S) binding; displaces TNS
N0-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide Phenyl, acetohydrazide C₁₃H₁₂N₆O 268.27 ~0.5* Acetohydrazide chain Antiproliferative activity (unspecified targets)
Methoxy-substituted triazolopyridazine (e.g., RN: N-({6-methoxy…}methyl)acetamide) Methoxy, pyridazinyl C₁₅H₁₆N₈O₂ 352.35 ~0.8* Methoxy enhances lipophilicity No thrombin inhibition; antiproliferative effects

Activité Biologique

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Synthesis of N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of Hydrazide : The reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate forms the corresponding hydrazide.
  • Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
  • Final Modifications : Introduction of the glycine moiety through various substitution reactions.

These steps highlight the complexity involved in synthesizing this compound while ensuring the retention of its biological activity.

Biological Properties

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes such as carbonic anhydrase and cholinesterase. It binds to the active sites of these enzymes, inhibiting their normal function and demonstrating potential therapeutic applications in conditions such as glaucoma and Alzheimer's disease.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine exhibits antimicrobial activity against various bacterial strains. This property could be leveraged in developing new antimicrobial agents.

The mechanism of action involves interaction with specific molecular targets:

  • Enzyme Binding : The compound's structure allows it to fit into the active sites of target enzymes like carbonic anhydrase and cholinesterase.
  • Signal Pathway Modulation : It may modulate cellular signaling pathways associated with apoptosis and cell proliferation in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazolesStructureInsecticidal and antimicrobial activities
[1,2,4]Triazolo[1,5-a]pyridinesStructureEnzyme inhibitors and anticancer agents
Pyrazolo[5,1-c][1,2,4]triazinesStructureAntiviral and antitumor agents

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine is unique due to its combination of a pyridine ring and a triazole ring structure that imparts distinct chemical and biological properties.

Case Studies

Several studies have documented the biological activity of N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine:

  • In Vitro Anticancer Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.
  • Enzyme Inhibition Assay : Another research paper reported that N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine inhibited carbonic anhydrase activity with an IC50 value indicating its potential as a therapeutic agent for conditions requiring enzyme modulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.